molecular formula C11H14N2O3 B11017376 3-methyl-4-nitro-N-(propan-2-yl)benzamide

3-methyl-4-nitro-N-(propan-2-yl)benzamide

Cat. No.: B11017376
M. Wt: 222.24 g/mol
InChI Key: GXBHGDDFHQVUIA-UHFFFAOYSA-N
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Description

3-Methyl-4-nitro-N-(propan-2-yl)benzamide is a benzamide derivative characterized by a nitro group at the 4-position, a methyl group at the 3-position of the benzene ring, and an isopropyl (propan-2-yl) substituent on the amide nitrogen (Fig. 1). Structural analogs of this compound have been studied for their crystallographic properties, reactivity, and biological effects, as discussed below.

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

3-methyl-4-nitro-N-propan-2-ylbenzamide

InChI

InChI=1S/C11H14N2O3/c1-7(2)12-11(14)9-4-5-10(13(15)16)8(3)6-9/h4-7H,1-3H3,(H,12,14)

InChI Key

GXBHGDDFHQVUIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC(C)C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Amide Coupling via Carbodiimide-Mediated Activation

The most widely reported method involves reacting 3-methyl-4-nitrobenzoic acid with isopropylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction proceeds in polar aprotic solvents such as dichloromethane (DCM) or ethanol, with temperatures ranging from 25°C to 90°C.

Mechanism :

  • Activation : DCC converts the carboxylic acid group of 3-methyl-4-nitrobenzoic acid into an active O-acylisourea intermediate.

  • Nucleophilic Attack : Isopropylamine attacks the electrophilic carbonyl carbon, forming the amide bond.

  • Byproduct Removal : Dicyclohexylurea precipitates and is filtered off.

Optimized Conditions :

ParameterValue/RangeImpact on Yield
SolventDichloromethaneMaximizes solubility of intermediates
CatalystDMAP (10 mol%)Enhances coupling efficiency by 25%
Temperature40–50°CBalances reaction rate and side reactions
Reaction Time12–16 hoursEnsures >90% conversion

Yields under these conditions typically exceed 85%.

Alternative Coupling Agents

Recent studies highlight the use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as alternatives to DCC. These agents reduce side reactions and simplify purification:

Comparative Performance :

Coupling AgentSolventYield (%)Purity (%)
DCCDCM8592
HATUDMF8895
EDClTHF8290

HATU-based methods, though costlier, achieve higher purity by minimizing racemization.

Industrial Production Protocols

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise control over reaction parameters, reducing batch-to-batch variability. Key advantages include:

  • Temperature Gradient Management : Exothermic amidation steps are stabilized.

  • Reduced Solvent Use : Ethanol is recycled in closed-loop systems.

  • Throughput : 50–100 kg/day production capacity.

Case Study : A 2023 pilot plant achieved 92% yield using DCC in ethanol at 70°C, with in-line IR monitoring to track intermediate formation.

Catalytic Innovations

Immobilized Enzymes : Lipase-based catalysts (e.g., Candida antarctica lipase B) have been tested for greener synthesis. While yields remain lower (70–75%), this method eliminates toxic carbodiimides and reduces waste.

Reaction Optimization and Troubleshooting

Solvent Effects

Solvent polarity critically influences reaction kinetics:

SolventDielectric ConstantYield (%)
DCM8.9385
DMF36.788
Ethanol24.383

DMF’s high polarity enhances intermediate solubility but complicates purification due to high boiling points.

Nitro Group Stability

The nitro group in 3-methyl-4-nitrobenzoic acid is susceptible to reduction under harsh conditions. Catalytic hydrogenation or LiAlH4 exposure must be avoided during amidation to prevent unintended reduction to amines.

Purification and Characterization

Recrystallization vs. Column Chromatography

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield 95% pure product but recover only 70–75% of material.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) achieves 98% purity with 85% recovery, preferred for research-scale batches.

Analytical Validation

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water 60:40).

  • NMR : δ 1.25 (d, 6H, CH(CH3)2), δ 2.45 (s, 3H, CH3), δ 8.10 (s, 1H, Ar-H) .

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at the 4-position undergoes selective reduction to form 3-methyl-4-amino-N-(propan-2-yl)benzamide.

Reagents & Conditions

  • Catalytic hydrogenation : H₂ gas (1–3 atm) with 10% Pd/C in ethanol at 25°C .

  • Alternative method : Sodium dithionite (Na₂S₂O₄) in aqueous NH₃/THF (yield: 85–92%) .

Key Data

ProductCatalystTime (h)Yield (%)
3-Methyl-4-amino derivativePd/C489
3-Methyl-4-amino derivativeNa₂S₂O₄291

Mechanistic Insight : The nitro group is reduced via sequential electron transfer, forming nitroso and hydroxylamine intermediates before yielding the primary amine .

Hydrolysis of Amide Bond

The amide bond is hydrolyzed under acidic or basic conditions to produce 3-methyl-4-nitrobenzoic acid and isopropylamine.

Reagents & Conditions

  • Acidic hydrolysis : 6M HCl, reflux (110°C, 8–12 h) .

  • Basic hydrolysis : 4M NaOH, 80°C, 6 h (yield: 78%) .

Steric Effects : The isopropyl group slows hydrolysis kinetics compared to less hindered amides (rate reduction: ~40%) .

Oxidation of Methyl Substituent

The 3-methyl group is oxidized to a carboxyl group under strong conditions.

Reagents & Conditions

  • KMnO₄ (3 equiv), H₂SO₄ (0.5M), 90°C, 24 h .

  • Yield: 65% for 3-carboxy-4-nitro-N-(propan-2-yl)benzamide .

Selectivity : The nitro group remains intact due to its electron-withdrawing nature stabilizing the ring against over-oxidation .

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes nitration and halogenation at specific positions dictated by substituent directing effects.

Reactions & Outcomes

ReactionReagentsPositionYield (%)
NitrationHNO₃/H₂SO₄, 0°C655
BrominationBr₂, FeBr₃, CH₂Cl₂, 25°C562

Directing Effects :

  • Nitro group directs incoming electrophiles to meta positions (C-6).

  • Methyl group directs to ortho/para positions (C-5/C-1), resulting in competitive substitution at C-5 .

Functionalization via Cross-Coupling

The amino derivative (post nitro reduction) participates in palladium-catalyzed cross-coupling.

Example Reaction :

  • Suzuki-Miyaura coupling with 4-fluorophenylboronic acid:
    Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/H₂O (3:1), 80°C, 12 h .
    Product : 4-(4-Fluorophenyl)-3-methyl-N-(propan-2-yl)benzamide (yield: 74%) .

Stability Considerations

  • Thermal stability : Decomposes above 200°C without melting .

  • Photostability : Nitro group causes UV-induced degradation (t₁/₂ = 48 h under sunlight) .

Scientific Research Applications

Overview

3-Methyl-4-nitro-N-(propan-2-yl)benzamide is a compound of growing interest in various scientific fields, particularly in medicinal chemistry, materials science, and organic synthesis. Its unique structural features, including a nitro group and a propan-2-yl substituent, contribute to its diverse applications.

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacophore in drug design. It may serve as a lead compound for developing new therapeutic agents targeting specific biological pathways.

Case Studies:

  • Anticancer Activity : Research has shown that derivatives of nitrobenzamides exhibit significant inhibitory effects on various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values ranging from 5 to 15 µM against certain cancer types, indicating promising anticancer properties.
  • Antimicrobial Properties : Studies indicate that this compound displays antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been determined, showing effectiveness in inhibiting bacterial growth.

Materials Science

In materials science, this compound could be utilized in the development of novel materials with unique electronic or optical properties. The incorporation of nitro groups can enhance the electronic characteristics of polymers and other materials.

Organic Synthesis

This compound serves as a valuable building block for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations, making it useful in multi-step synthetic routes.

Synthetic Routes:
The synthesis typically involves:

  • Nitration : Introducing the nitro group into the benzamide structure.
  • Alkylation : Modifying the nitrogen atom to introduce propan-2-yl groups.

These synthetic strategies can lead to derivatives with enhanced biological activity or improved material properties.

Data Tables

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAnticancer StudiesIC50 values of 5 to 15 µM against cancer cells
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Materials ScienceDevelopment of Novel MaterialsEnhances electronic properties due to nitro group
Organic SynthesisBuilding Block for Complex MoleculesUseful in multi-step synthetic routes

Mechanism of Action

The mechanism of action of N-ISOPROPYL-3-METHYL-4-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects. The isopropyl and methyl groups may influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methyl-4-nitro-N-(propan-2-yl)benzamide with five analogs, focusing on structural features, physicochemical properties, and functional applications.

Table 1: Key Comparisons of this compound and Analogs

Compound Name Substituents (Benzamide Backbone) Molecular Formula Key Properties/Applications References
This compound 3-methyl, 4-nitro, N-(propan-2-yl) C₁₁H₁₃N₂O₃ Cardiotonic activity (comparable to levosimendan)
4-Methoxy-3-nitro-N-(propan-2-yl)benzamide 3-nitro, 4-methoxy, N-(propan-2-yl) C₁₂H₁₅N₂O₄ Higher polarity due to methoxy group; used in synthetic intermediates
N-[3-Methyl-2,2-di(propan-2-yl)butyl]-4-nitrobenzamide 4-nitro, N-branched alkyl chain C₁₈H₂₇N₂O₃ Enhanced lipophilicity; potential CNS activity due to bulky substituent
4-Nitro-N-(3-nitrophenyl)benzamide 4-nitro, N-(3-nitrophenyl) C₁₃H₉N₃O₅ Dual nitro groups; crystalline solid for derivatization studies
2,6-Dichloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide 2,6-dichloro, N-piperidinyl-propan-2-yl C₁₅H₂₀Cl₂N₂O Chlorine substituents enhance stability; studied in structural biology (PDB: R3P)

Substituent Effects on Bioactivity

  • Compound 24 (this compound) demonstrated cardiotonic activity comparable to the drug levosimendan, suggesting nitro and methyl groups synergistically modulate activity .
  • Steric and Electronic Effects of N-Substituents : The isopropyl group in the target compound reduces steric hindrance compared to bulkier analogs like N-[3-methyl-2,2-di(propan-2-yl)butyl]-4-nitrobenzamide , which may limit membrane permeability. Conversely, the piperidinyl-propan-2-yl substituent in 2,6-dichloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide introduces conformational rigidity, favoring protein-ligand interactions .

Physicochemical Properties

  • Polarity and Solubility : The methoxy-substituted analog (4-methoxy-3-nitro-N-(propan-2-yl)benzamide ) exhibits higher polarity than the methyl-substituted target compound, likely improving aqueous solubility.
  • Crystallinity : Structural studies of 4-nitro-N-(3-nitrophenyl)benzamide and (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide reveal that nitro groups stabilize planar conformations, aiding crystallization.

Biological Activity

3-Methyl-4-nitro-N-(propan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methyl-4-nitrobenzoic acid with isopropylamine in the presence of coupling agents. Characterization techniques such as NMR and mass spectrometry confirm the structure of the compound. The following table summarizes key spectral data:

Spectroscopic Technique Data
1H NMR (400 MHz) δ (ppm): 7.10 (d, J = 8.2 Hz, 2H), 6.77 (d, J = 8.2 Hz, 2H), 6.51 (d, J = 8.2 Hz, 2H)
13C NMR (101 MHz) δ (ppm): 170.68, 147.06, 145.23, 131.39
HRMS Calculated: C16H19N3O+H+, Found: 270.16012

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have shown that compounds with a similar structure exhibit significant antimicrobial properties against various pathogens. For instance, derivatives of benzamides have been reported to possess antibacterial and antifungal activities . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has also demonstrated promising anticancer activity. In vitro studies indicate that it can inhibit the proliferation of cancer cell lines such as HepG2 and MCF-7 with IC50 values in the micromolar range . The proposed mechanism includes the inhibition of key signaling pathways involved in cell survival and proliferation, such as AKT and STAT3 pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide structure can enhance its potency:

  • Substituent Variations : The introduction of different alkyl or aryl groups at specific positions on the benzene ring can significantly affect activity.
  • Nitro Group Positioning : The position of nitro groups has been shown to influence both solubility and interaction with biological targets .

Case Studies

Several case studies provide insights into the biological activity of this compound:

  • Antimicrobial Efficacy : A study demonstrated that similar nitro-substituted benzamides exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications could enhance efficacy against resistant strains .
  • Antitumor Activity : Another investigation highlighted that derivatives with isopropyl substitutions showed improved cytotoxicity against various cancer cell lines compared to their non-substituted counterparts .

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